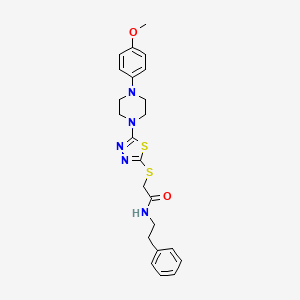

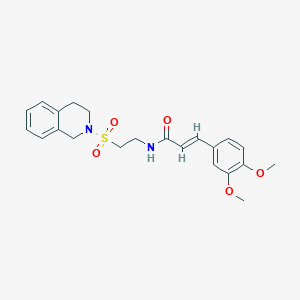

![molecular formula C17H22N4OS B2697047 2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine CAS No. 2198895-98-4](/img/structure/B2697047.png)

2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-3-methylpyridine” is a complex organic molecule that contains a thiadiazole ring. Thiadiazole derivatives are known for their wide range of biological activities . The compound also contains a piperidine ring, which is a common feature in many bioactive compounds .

Synthesis Analysis

The synthesis of similar thiadiazole derivatives often involves the reaction of appropriate precursors in the presence of a suitable catalyst . The exact synthesis process for this specific compound is not available in the retrieved papers.Chemical Reactions Analysis

Thiadiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo substitution reactions, and participate in various cyclization reactions . The specific reactivity of this compound would depend on the conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For thiadiazole derivatives, properties such as solubility, melting point, and boiling point can vary widely. Without specific experimental data, it’s difficult to predict the exact properties of this compound .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis Techniques

Research indicates various synthetic routes involving the cyclization of aminopyridines and chloro ketones to create compounds like imidazo[1,2-a]pyridines. Thiadiazoles and other derivatives are synthesized through multi-step processes including sulfoxide extrusion and treatment with different reagents, contributing to the broader field of heterocyclic chemistry (Starrett et al., 1989).

Biological Activities

The synthesized compounds have been studied for various biological activities. For example, certain compounds demonstrate cytoprotective properties in ethanol and HCl models, although significant antisecretory activity was not observed in gastric fistula rat models (Starrett et al., 1989).

Antimicrobial and Antifungal Properties

Antimicrobial Spectrum

Some synthesized compounds exhibit potent antimicrobial activities. For instance, a specific 3-chlorophenyl substituted compound showed notable effectiveness against various microbes (Kumar & Panwar, 2015).

Antifungal Activities

Research also explores the antifungal properties of these compounds. Their effectiveness against different fungal strains is a key area of study in medicinal chemistry (Kumar & Panwar, 2015).

Antioxidant, Antitumor, and Antimicrobial Activities

- Potent Activities: Research shows that certain derivatives, especially those with electron-donating methoxy and methyl substitutions, exhibit excellent free radical scavenging effects. Additionally, compounds with electron-withdrawing substitutions have demonstrated significant cytotoxic and antimicrobial activities, suggesting their potential as anti-tumor and anti-microbial agents (Paulrasu et al., 2014).

Synthesis of Heterocyclic Derivatives

- Creation of New Derivatives: Studies involve the synthesis of new heterocyclic derivatives like pyrazolopyridine and thiazolo[5,4-c]pyridines. These compounds are crucial in the development of new pharmaceuticals and organic compounds with unique properties (Katner & Brown, 1990).

Insecticidal Properties

- Aphidicidal Activities: Some pyridine derivatives exhibit significant insecticidal activity, particularly against cowpea aphid. This demonstrates the potential application of these compounds in agriculture and pest control (Bakhite et al., 2014).

Other Applications

- Hypoglycemic Activity: Imidazopyridine thiazolidine-2,4-diones, designed from pyridines, have been evaluated for hypoglycemic activity. This indicates potential applications in diabetes treatment and related metabolic disorders (Oguchi et al., 2000).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Thiadiazole derivatives can exhibit a range of biological activities, which could potentially include toxicity. Therefore, appropriate safety precautions should be taken when handling this compound .

Zukünftige Richtungen

Thiadiazole derivatives are a topic of ongoing research due to their wide range of biological activities. Future research could explore the synthesis of new derivatives, investigate their biological activities, and develop them into effective therapeutic agents . The specific compound could be a subject of such research, given its complex structure and potential bioactivity.

Eigenschaften

IUPAC Name |

3-cyclopropyl-5-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-12-3-2-8-18-16(12)22-11-13-6-9-21(10-7-13)17-19-15(20-23-17)14-4-5-14/h2-3,8,13-14H,4-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHZSGBCKOPFDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=NS3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl[(4-methylcyclohexyl)methyl]amine](/img/structure/B2696966.png)

![1-[(2-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B2696973.png)

![3-Phenyl-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2696974.png)

![Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2696980.png)

![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)

![2-({[4-(Dimethylamino)phenyl]amino}methyl)-6-methoxyphenol](/img/structure/B2696987.png)